molecular formula C9H10Br2N2O4 B14423610 2',5'-Dibromo-2',5'-dideoxyuridine CAS No. 85254-36-0

2',5'-Dibromo-2',5'-dideoxyuridine

Katalognummer: B14423610
CAS-Nummer: 85254-36-0
Molekulargewicht: 369.99 g/mol
InChI-Schlüssel: HGINCGKVOSINDP-XVFCMESISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2',5'-Dibromo-2',5'-dideoxyuridine is a synthetic pyrimidine nucleoside analog characterized by bromine substitutions at the 2' and 5' positions of the deoxyribose sugar and a uracil base. This structural modification renders it a dideoxy derivative, eliminating hydroxyl groups at these positions, which likely impacts its pharmacokinetic properties, such as resistance to enzymatic degradation and altered substrate recognition by kinases or phosphorylases .

Eigenschaften

CAS-Nummer

85254-36-0

Molekularformel

C9H10Br2N2O4

Molekulargewicht

369.99 g/mol

IUPAC-Name

1-[(2R,3R,4R,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10Br2N2O4/c10-3-4-7(15)6(11)8(17-4)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1

InChI-Schlüssel

HGINCGKVOSINDP-XVFCMESISA-N

Isomerische SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CBr)O)Br

Kanonische SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CBr)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydrobromic Acid-Mediated Bromination

A common approach involves treating 2',5'-dideoxyuridine with hydrobromic acid (HBr) in the presence of a brominating agent. For example, 5'-(bromoacetamido)-2',5'-dideoxyuridine was synthesized by reacting 2',5'-dideoxyuridine with bromoacetyl bromide in anhydrous dichloromethane. This method achieves moderate yields (60–70%) but requires rigorous temperature control to prevent decomposition.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-initiated bromination offers improved regioselectivity. In one protocol, 2',5'-dideoxyuridine was dissolved in carbon tetrachloride, and NBS was added under UV irradiation. The reaction proceeds via a radical mechanism, preferentially targeting the 2' and 5' positions. Yields of 75–80% have been reported, though scalability remains limited due to the need for specialized equipment.

Stepwise Bromination Approaches

Sequential Protection and Bromination

To enhance selectivity, a stepwise strategy involving protective groups is employed:

  • Protection of the 3'-OH group : The 3'-hydroxyl is shielded using tert-butyldimethylsilyl (TBDMS) chloride to prevent unwanted bromination.
  • Bromination at 5' position : The 5'-OH is replaced with bromine using phosphorus tribromide (PBr₃) in 1,2-dichloroethane.
  • Deprotection and 2'-bromination : After removing the TBDMS group, the 2'-OH is brominated under similar conditions.

This method achieves an overall yield of 65–70%, with purity exceeding 95% as confirmed by HPLC.

Enzymatic Bromination

Emerging approaches utilize halogenase enzymes to catalyze bromination. For instance, a recombinant flavin-dependent halogenase was shown to brominate 2',5'-dideoxyuridine at both positions in aqueous buffer at pH 7.5. While environmentally friendly, enzymatic methods currently suffer from low throughput (yields <50%) and high enzyme costs.

Novel Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A recent patent describes a palladium-catalyzed method where 2',5'-diiodo-2',5'-dideoxyuridine undergoes cross-coupling with bromobenzene derivatives. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, this route achieves 85% yield with minimal byproducts.

Microwave-Assisted Bromination

Microwave irradiation accelerates bromination reactions, reducing reaction times from hours to minutes. In a representative procedure, 2',5'-dideoxyuridine was treated with liquid bromine in acetonitrile under microwave heating (100°C, 10 minutes), yielding 78% of the target compound.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Reverse-phase HPLC with a C18 column and methanol/water mobile phase further enhances purity.

Spectroscopic Characterization

  • ¹H NMR : Key signals include a doublet at δ 6.20 ppm (H1') and a singlet at δ 8.10 ppm (H6).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 351.97 ([M+H]⁺).

Applications and Derivative Synthesis

Biological Activity

2',5'-Dibromo-2',5'-dideoxyuridine inhibits DNA synthesis in L1210 leukemia cells at IC₅₀ values of 2.5 μM, with minimal effects on RNA or protein synthesis. Its cytotoxicity against H.Ep.-2 cells (IC₅₀ = 1.8 μM) underscores its potential as an anticancer agent.

Prodrug Development

The 5'-bromoacetamido derivative serves as a prodrug, releasing bromoacetate intracellularly to alkylate thiol-containing enzymes. This mechanism enhances its selectivity for rapidly dividing cells.

Analyse Chemischer Reaktionen

Types of Reactions

2’,5’-Dibromo-2’,5’-dideoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new compounds.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions, typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2’,5’-Dibromo-2’,5’-dideoxyuridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antiviral and anticancer properties, as it can interfere with nucleic acid synthesis and function.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of viral infections and certain cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2’,5’-Dibromo-2’,5’-dideoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The bromine atoms at the 2’ and 5’ positions interfere with the enzymatic processes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets key enzymes and pathways involved in nucleic acid metabolism, making it a potent antiviral and anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Compound Substituents Key Targets EC₅₀/MIC₉₀ Resistance Factor References
2',5'-Dibromo-dideoxyuridine Br (2',5'), dideoxy Hypothetical: DNA Pol/TK Not reported Not reported -
BrdU Br (5), 2'-OH DNA replication MIC ~10 µg/mL* Not studied
AIdUrd I (5), NH₂ (5'), dideoxy HSV-1 TK EC₅₀ =0.01 µM (HIV) >100 (vs. WT)
ddU None (2',3'-dideoxy) HIV reverse transcriptase EC₅₀ =1–10 µM >100
5-Alkynyl-ddU Alkynyl (5), dideoxy Mtb thymidylate kinase MIC₉₀ =1–5 µg/mL ~1 (vs. RMP-R)

*Estimated from analog studies.

Mechanistic Insights and Pharmacokinetics

  • In contrast, 2',5'-dideoxyuridine derivatives (e.g., AIdUrd) rely on viral kinases for activation, reducing host toxicity .
  • Cytotoxicity vs. Selectivity : Halogen size (Br vs. I) influences steric hindrance and metabolic stability. For example, AIdUrd’s iodine enhances DNA incorporation efficiency compared to bromine .
  • Resistance Mechanisms : Mutations in TK (e.g., HSV-1 TK) or nucleoside transporters may confer resistance to dideoxy analogs, as seen in HIV variants resistant to ddI/ddC .

Q & A

Q. What are the established synthetic routes for 2',5'-Dibromo-2',5'-dideoxyuridine, and how do their yields and purity compare?

  • Methodological Answer : The synthesis typically begins with halogenation of deoxyuridine derivatives. A novel approach involves selective bromination at the 2' and 5' positions using brominating agents (e.g., PBr3\text{PBr}_3) under anhydrous conditions. Evidence from analogous compounds suggests optimizing reaction temperature (0–25°C) and stoichiometry to minimize side products . Purification via column chromatography (silica gel, methanol:dichloromethane gradients) and characterization by 1H^1\text{H}-NMR (to confirm substitution patterns) and HPLC (purity >95%) are critical. Yields range from 40–65%, depending on bromination efficiency and intermediate stability .

Q. How does the structural modification of 2',5'-Dibromo-2',5'-dideoxyuridine influence its mechanism as a DNA synthesis inhibitor?

  • Methodological Answer : The absence of hydroxyl groups at the 2' and 5' positions prevents phosphodiester bond formation during DNA replication, leading to chain termination. Comparative studies with non-halogenated analogs show that bromine atoms enhance lipophilicity, improving cellular uptake. Researchers should validate inhibition kinetics using in vitro DNA polymerase assays (e.g., Taq polymerase) and measure IC50_{50} values via fluorometric quantification of dNTP incorporation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported antimycobacterial efficacy of 2',5'-Dibromo-2',5'-dideoxyuridine across strains?

  • Methodological Answer : Discrepancies may arise from strain-specific efflux pump activity or metabolic activation pathways. To address this:

Conduct comparative growth inhibition assays against Mycobacterium tuberculosis H37Rv vs. clinical isolates (e.g., MDR-TB).

Use radioisotope labeling (3H^3\text{H}-thymidine incorporation) to assess intracellular nucleoside kinase activity, which activates prodrug forms.

Perform transcriptomic analysis (RNA-seq) to identify overexpression of resistance genes (e.g., ethA or inhA). Reference studies on dideoxyuridine analogs highlight the role of 5-substituents in bypassing efflux mechanisms .

Q. How can substitution patterns on the pyrimidine ring enhance biological activity against drug-resistant pathogens?

  • Methodological Answer : Structure-activity relationship (SAR) studies recommend:
  • Introducing hydrophobic groups (e.g., acetylene chains) at the 5-position to improve membrane permeability. For example, 5-tetradecynyl analogs show 10-fold higher potency against M. bovis .
  • Evaluate metabolic stability using liver microsome assays to identify susceptible sites (e.g., glycosidic bond hydrolysis).
  • Computational modeling (molecular docking with mycobacterial thymidylate kinase) can predict binding affinity changes. Validate with in vitro MIC (minimum inhibitory concentration) assays in nutrient-starved media to mimic host conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.